2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGDFORUINQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . This reaction proceeds under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to optimize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atoms under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Electron-Withdrawing Effects : The pentafluoroethyl group (-CF₂CF₃) is strongly electron-withdrawing, altering the pyridine ring’s electronic density and reactivity.
- Lipophilicity : The high fluorine content increases hydrophobicity (logP ≈ 2.5–3.0, estimated), enhancing membrane permeability .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles in drug design .
Comparison with Structural Analogs
2-Amino-5-(Pentafluoroethyl)Pyridine
Structural Difference: Substitution of the 2-fluoro group with an amino (-NH₂) group. Key Comparisons:
Applications: The amino analog is more suited for targeting polar binding pockets in enzymes, while the fluoro variant is better for passive diffusion across membranes .
2-Fluoro-5-(4-Fluorophenyl)Pyridine
Structural Difference : Replacement of the pentafluoroethyl group with a 4-fluorophenyl ring.
Key Comparisons :
Applications : The pentafluoroethyl analog is more resistant to metabolic oxidation, whereas the fluorophenyl derivative may engage in π-π stacking interactions in drug-receptor binding .
2-(((1,1,2,2,2-Pentafluoroethyl)Selanyl)Methyl)Pyridine
Structural Difference : A selanyl (-Se-) methyl group replaces the pyridine’s 5-position substituent.
Key Comparisons :
Applications : The selenium analog’s polarizability may enhance interactions with chalcogen-binding proteins, but its toxicity limits therapeutic use .
PFECHS (1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(Pentafluoroethyl)Cyclohexane-1-Sulfonic Acid)
Structural Difference : Cyclohexane-sulfonic acid core vs. pyridine ring.
Key Comparisons :
| Property | 2-Fluoro-5-(Pentafluoroethyl)Pyridine | PFECHS |
|---|---|---|
| Polarity | Moderate (pyridine N) | High (sulfonic acid group) |
| Applications | Drug design (neutral pH) | Surfactants/coatings (anionic) |
Note: PFECHS’s sulfonic acid group makes it unsuitable for blood-brain barrier penetration but ideal for industrial applications .
Biological Activity
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by its unique molecular structure and significant biological activity. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and material science due to its potential therapeutic applications and unique chemical properties.
The molecular formula of this compound is C₇H₃F₆N. The presence of multiple fluorine atoms contributes to its distinct chemical reactivity and biological interactions. The compound features a pyridine ring substituted with a fluorine atom and a pentafluoroethyl group, which enhances its lipophilicity and stability against metabolic degradation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to proteins or enzymes, potentially modulating their activity. This mechanism is crucial for its application in drug discovery and development.
In Vitro Studies
Research has shown that this compound exhibits significant growth inhibition against various cancer cell lines. For example:
These findings suggest that the compound may act as a prodrug, releasing active metabolites that inhibit DNA synthesis.
Case Studies
A study on the efficacy of fluorinated pyridines indicated that derivatives like this compound can significantly enhance the potency of anticancer agents. In particular:
- Study 1 : A series of fluorinated compounds were tested for their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that compounds with higher fluorine content exhibited improved cytotoxicity compared to their non-fluorinated counterparts.
- Study 2 : Research into the pharmacokinetics revealed that the introduction of fluorine atoms increases metabolic stability and reduces clearance rates in vivo.
Applications in Drug Development
The unique properties of this compound make it a promising candidate in drug design:
- Anticancer Agents : Its ability to inhibit cell proliferation positions it as a potential lead compound for developing new anticancer therapies.
- Anti-inflammatory Drugs : Preliminary studies suggest anti-inflammatory properties which could be harnessed in treating chronic inflammatory diseases.
Comparison with Similar Compounds
When compared to other fluorinated pyridines such as 2-Fluoro-5-trifluoromethylpyridine and 5-Bromo-2-fluoropyridine:
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| This compound | Pentafluoroethyl group | High cytotoxicity against cancer cells |
| 2-Fluoro-5-trifluoromethylpyridine | Trifluoromethyl group | Moderate cytotoxicity |
| 5-Bromo-2-fluoropyridine | Bromine substitution | Lower activity compared to fluorinated analogs |
Q & A
Basic: How is the molecular structure of 2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine validated experimentally?
Answer:
Structural validation typically involves X-ray crystallography to resolve bond lengths, angles, and electron density maps. For fluorinated pyridines, SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling high-resolution data and heavy-atom effects . Key parameters include:
- C-F bond lengths : ~1.34–1.38 Å (fluorine’s electronegativity shortens bonds).
- Pyridine ring planarity : Deviations < 0.01 Å indicate minimal distortion.
- Pentafluoroethyl group conformation : Synchrotron radiation helps resolve fluorine positions in high thermal motion regions.
Alternative methods : NMR (chemical shifts: -70 to -120 ppm for CF groups) and IR spectroscopy (C-F stretching ~1100–1250 cm) complement crystallography .
Advanced: What synthetic challenges arise when introducing the pentafluoroethyl group to pyridine derivatives?
Answer:
The pentafluoroethyl group (-CFCF) introduces steric and electronic challenges:
- Reactivity : Fluorine’s electron-withdrawing effect deactivates the pyridine ring, requiring transition-metal catalysis (e.g., Cu/ligand systems) for cross-coupling reactions .
- Byproduct formation : Competing defluorination or CF group migration may occur under harsh conditions.
- Purification : High fluorination increases hydrophobicity, necessitating reverse-phase HPLC or fluorinated solvent systems (e.g., hexafluoroisopropanol) .
Case study : In a synthesis route, 5-bromopyridine derivatives reacted with pentafluoroethyl triethylsilane under Cu(I) catalysis at 90°C for 12 hours, yielding 60–70% product after silica gel chromatography .
Basic: How is the compound’s purity assessed in synthetic workflows?
Answer:
Purity is verified via:
- GC-MS or LC-MS : Detects volatile byproducts (e.g., residual silanes) and quantifies main peak area (>98%).
- Elemental analysis : Matches experimental vs. theoretical C/F/N ratios (e.g., CHFN: C 38.73%, F 52.50%, N 6.45%) .
- and NMR : Absence of extraneous peaks (e.g., -CH- signals from incomplete coupling) confirms purity .
Advanced: How do fluorination patterns influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer:
The 2-fluoro and 5-pentafluoroethyl groups create distinct electronic environments:
- Meta-directing effects : The pentafluoroethyl group at C5 deactivates the ring, making C3/C4 positions less reactive.
- Activation at C2 : The fluorine at C2 enhances leaving-group ability, enabling SNAr at this position with alkoxides or amines.
Example : Reaction with sodium methoxide in DMF at 120°C selectively substitutes the C2 fluorine, forming 2-methoxy derivatives while preserving the pentafluoroethyl group .
Basic: What spectroscopic techniques are critical for characterizing fluorinated intermediates?
Answer:
- NMR : Identifies CF (δ ~ -65 ppm) and CF (δ ~ -115 ppm) groups. Splitting patterns reveal coupling with adjacent or nuclei .
- IR spectroscopy : Confirms C-F stretches (asymmetric: 1250 cm; symmetric: 1150 cm) .
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]) and fragment patterns (e.g., loss of CFCF group) .
Advanced: How can computational methods predict the compound’s behavior in catalytic systems?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electrophilicity : Fukui indices identify reactive sites (e.g., C2 for nucleophilic attack).
- Transition states : Simulate activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts).
- Solvent effects : COSMO-RS predicts solubility in fluorinated solvents .
Validation : Experimental vs. computed NMR shifts (RMSD < 2 ppm) confirm accuracy .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Fluorinated pyridines may release HF under hydrolysis; use PPE (gloves, goggles) and work in a fume hood.
- Storage : Anhydrous conditions (argon atmosphere) prevent decomposition.
- Waste disposal : Neutralize with aqueous Ca(OH) before disposal .
Advanced: How does the compound’s fluorination impact its environmental persistence?
Answer:
The pentafluoroethyl group is resistant to hydrolysis and microbial degradation, leading to environmental persistence. Studies on analogous perfluoroalkyl substances (PFAS) show:
- Bioaccumulation : Log P values > 3.5 indicate lipid solubility.
- Toxicity screening : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to assess ecotoxicological risks .
Basic: What are common applications of this compound in medicinal chemistry?
Answer:
It serves as a building block for:
- Kinase inhibitors : Fluorine enhances binding to hydrophobic pockets (e.g., imidazopyridine-based drugs) .
- PET tracers : -labeled derivatives target receptors with high specificity .
Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
